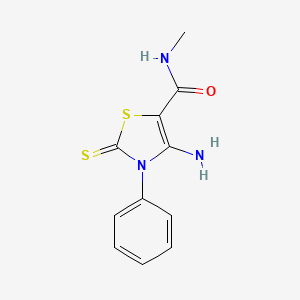

4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide belongs to the class of compounds known as thiazoles, which are characterized by a five-membered ring containing nitrogen and sulfur. These compounds are significant in medicinal chemistry and materials science due to their diverse biological activities and applications.

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to the one , often involves chemoselective thionation-cyclization processes. Kumar, Parameshwarappa, and Ila (2013) described an efficient route to synthesize 2-phenyl-4-functionalized thiazoles, which might be relevant to the synthesis of our target compound (Kumar, Parameshwarappa, & Ila, 2013). Additionally, Kim et al. (2019) synthesized 2-amino-5-carboxamide thiazole derivatives on a solid phase, indicating the versatility of synthesis methods for thiazole compounds (Kim, Kwon, Han, & Gong, 2019).

Molecular Structure Analysis

The molecular structure of thiazole derivatives often features a flat-envelope conformation, as described by Kettmann and Svetlik (2003) for a related compound (Kettmann & Svetlik, 2003). This conformational aspect is crucial for understanding the chemical behavior of such molecules.

Chemical Reactions and Properties

Thiazole derivatives participate in various chemical reactions, often involving cyclization and substitution processes. The research by Singh et al. (2022) on the cyclization of aminoethanedithioates to form thiazoles highlights such reactivity (Singh, Santhosh, Swaroop, & Sadashiva, 2022).

Physical Properties Analysis

The physical properties of thiazole derivatives, such as density and crystallization behavior, can be gleaned from studies like Willer et al. (2013), who investigated similar compounds (Willer, Storey, Deschamps, & Frisch, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications, are often determined by the functional groups present in the thiazole ring. The study by Pavlova et al. (2022) provides insights into the reactivity and potential applications of thiazole derivatives (Pavlova, Zadorozhnii, Kiselev, & Kharchenko, 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis of Thiazolo[5,4-d] Pyrimidines : The compound serves as a precursor for synthesizing thiazolo-pyrimidines, highlighting its utility in creating diverse chemical structures. Through reactions with aromatic aldehydes and acetic anhydride, different derivatives can be obtained, showcasing its versatility in chemical synthesis (A. El-Dean, 1992).

Lawesson's Reagent-mediated Chemoselective Thionation-Cyclization : It has been used in the chemoselective thionation-cyclization of functionalized enamides to produce thiazoles, highlighting its role in facilitating complex chemical reactions (S. Kumar, G. Parameshwarappa, H. Ila, 2013).

Biological Activities

- Antimicrobial and Antifungal Activities : Compounds derived from 4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide have been investigated for their antimicrobial and antifungal activities. Some derivatives have shown good to moderate activity against various microorganisms, indicating potential medicinal applications (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, N. Demirbas, 2013).

Applications in Material Science

- Polymer Synthesis : The compound's derivatives have been used in the synthesis of ordered polymers, demonstrating its application beyond the realm of small molecule synthesis. This underscores its utility in developing new materials with potential applications in various fields (Shuyan Yu, H. Seino, M. Ueda, 1999).

Advanced Synthesis Techniques

- Microwave-assisted Synthesis : The compound is involved in microwave-assisted synthesis techniques, facilitating the creation of hybrid molecules with penicillanic or cephalosporanic acid moieties. This method offers advantages such as shorter reaction times and higher yields, pushing the boundaries of traditional chemical synthesis methods (Rasha A. M. Faty, M. Youssef, A. Youssef, 2011).

Eigenschaften

IUPAC Name |

4-amino-N-methyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS2/c1-13-10(15)8-9(12)14(11(16)17-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAARPXQHWWJBAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-methyl-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)

![N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}-N-phenylbenzenesulfonamide](/img/structure/B5558556.png)

![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-3-piperidinyl}(2-thienyl)methanone](/img/structure/B5558557.png)

![3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5558570.png)

![2-cyclopentyl-9-(pyrimidin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558581.png)

![1-{4-[2-(2-oxa-7-azaspiro[4.5]dec-7-yl)-2-oxoethyl]-2-thienyl}ethanone](/img/structure/B5558583.png)

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5558588.png)

![N-[4-(2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B5558590.png)

![6-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5558595.png)

![8-fluoro-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-2-quinolinecarboxamide](/img/structure/B5558618.png)